

Ethylenediamine monohydrate fundamental properties

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Compound of Interest

Compound Name: *Ethylenediamine monohydrate*

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An In-depth Technical Guide on the Core Properties of **Ethylenediamine Monohydrate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine monohydrate (CAS RN: 6780-13-8) is a chemical compound consisting of ethylenediamine and one molecule of water.^[1] It is a colorless to pale yellow liquid or solid, depending on the ambient temperature, with an ammonia-like odor.^[1] This compound is hygroscopic, meaning it readily absorbs moisture from the air.^[1] **Ethylenediamine monohydrate** is a versatile and widely utilized compound in various fields of chemical synthesis and analysis. Its utility stems from the presence of two primary amine groups, which allow it to act as a potent bidentate chelating agent and a reactive building block for a multitude of derivatives.^{[2][3]} This guide provides a comprehensive overview of its fundamental properties, including detailed experimental protocols for their determination, to support its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **ethylenediamine monohydrate** is presented in Table 1. These properties are crucial for its handling, storage, and application in various experimental setups.

Table 1: Fundamental Properties of **Ethylenediamine Monohydrate**

Property	Value	Reference(s)
Chemical Identity		
CAS Number	6780-13-8	[1][2]
Molecular Formula	C ₂ H ₈ N ₂ ·H ₂ O or C ₂ H ₁₀ N ₂ O	[1][2][4]
Molecular Weight	78.11 g/mol	[2][4]
Synonyms	1,2-Diaminoethane monohydrate, Ethane-1,2-diamine hydrate (1:1)	[1]
Physical Properties		
Appearance	Colorless to pale yellow liquid or solid	[1][2]
Odor	Ammonia-like	[1]
Melting Point	10 °C	[2][5]
Boiling Point	118 °C	[2][5]
Density	0.96 g/cm ³	[2][5]
Flash Point	34 °C	[5][6]
Refractive Index (n _{20D})	1.4480 to 1.4510	[5][6]
Solubility	Soluble in water and polar organic solvents	[1]
Spectroscopic Data		
¹ H NMR	See Section 4.3.3	[7][8]
¹³ C NMR	See Section 4.3.3	[9]
FTIR	See Section 4.3.4	[9][10][11][12]

Applications in Research and Development

Ethylenediamine and its monohydrate form are pivotal in numerous synthetic and analytical procedures.

Chelating Agent and Ligand in Coordination Chemistry

Ethylenediamine is a classic bidentate chelating ligand, often abbreviated as "en" in inorganic chemistry.^{[1][2]} Its two nitrogen atoms readily donate their lone pairs of electrons to metal ions, forming stable five-membered chelate rings.^[2] This property makes it invaluable for:

- **Synthesis of Coordination Complexes:** It is used to synthesize a wide variety of metal complexes, such as $[\text{Co}(\text{en})_3]^{3+}$, which has been instrumental in the development of coordination chemistry.^[1]
- **Catalysis:** Metal-ethylenediamine complexes can exhibit unique catalytic properties. For instance, nickel-containing catalysts prepared with ethylenediamine are used in processes like CO_2 methanation.^[3]
- **Analytical Chemistry:** It serves as a complexing agent for the detection and quantification of metal ions.^[2]

Precursor in Organic Synthesis

The bifunctional nature of ethylenediamine makes it a key starting material for the synthesis of various organic compounds, including:

- **Ethylenediaminetetraacetic acid (EDTA):** A prominent application is in the synthesis of EDTA, a widely used chelating agent in industry and laboratories.^{[3][13]}
- **Heterocyclic Compounds:** It readily reacts with aldehydes and ketones to form heterocyclic compounds like imidazolidines.^{[1][5]}
- **Polymers and Resins:** It is a crucial component in the production of polyamides, polyurethane fibers, and epoxy resin curing agents.^{[2][3]}
- **Pharmaceuticals and Agrochemicals:** The $\text{N-CH}_2\text{-CH}_2\text{-N}$ linkage is present in numerous bioactive compounds, including the bronchodilator aminophylline and certain fungicides.^{[2][14]}

Experimental Protocols

This section provides detailed methodologies for the determination of key properties of **ethylenediamine monohydrate**.

Determination of Water Content by Karl Fischer Titration

The water content of **ethylenediamine monohydrate** is a critical parameter. The Karl Fischer titration is a specific and rapid method for its determination.[\[15\]](#)

Principle: The Karl Fischer reaction is a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and a suitable solvent.

Apparatus:

- Karl Fischer Titrator (volumetric or coulometric)
- Titration cell
- Burette
- Magnetic stirrer
- Syringe for sample introduction

Reagents:

- Karl Fischer reagent (one-component or two-component)
- Methanol (anhydrous)
- Benzoic acid or salicylic acid (for buffering)[\[16\]](#)

Procedure (Volumetric Method):

- Add a suitable volume of anhydrous methanol to the titration cell.
- If titrating a strongly alkaline amine like ethylenediamine, add a buffering agent such as benzoic or salicylic acid to the solvent to prevent a pH shift that can cause side reactions.[\[16\]](#)

- Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate residual water.
- Accurately weigh a sample of **ethylenediamine monohydrate** (approximately 0.1-0.5 g) in a gas-tight syringe.
- Inject the sample into the conditioned titration cell.
- Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The titration should be carried out to a fast endpoint.[\[16\]](#)
- The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.

Calculation: $\text{Water (\%)} = (\text{Volume of KF reagent (mL)} \times \text{Titer of KF reagent (mg H}_2\text{O/mL)}) / (\text{Sample weight (mg)}) \times 100$

Assay by Titration

The purity of **ethylenediamine monohydrate** can be determined by acid-base titration.

Principle: The two amine groups of ethylenediamine are basic and can be neutralized by a strong acid.

Apparatus:

- Burette (50 mL)
- Pipette (25 mL)
- Erlenmeyer flask (250 mL)
- Analytical balance

Reagents:

- Standardized 0.5 M Sulfuric Acid (H₂SO₄) or 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid.[\[17\]](#)[\[18\]](#)

- Indicator solution (e.g., Bromothymol blue or Crystal Violet in glacial acetic acid).[\[17\]](#)[\[18\]](#)
- Distilled water or glacial acetic acid as solvent.

Procedure (Aqueous Titration):

- Accurately weigh about 0.5 g of **ethylenediamine monohydrate** into an Erlenmeyer flask.
- Dissolve the sample in 50 mL of distilled water.
- Add 2-3 drops of Bromothymol blue indicator.
- Titrate with standardized 0.5 M sulfuric acid until the color changes from blue to yellow.
- Perform a blank titration under the same conditions.

Calculation: Purity (%) = $((V_{\text{sample}} - V_{\text{blank}}) \times M_{\text{acid}} \times 78.11) / (W_{\text{sample}} \times 2) \times 100$

Where:

- V_{sample} = Volume of acid for the sample (mL)
- V_{blank} = Volume of acid for the blank (mL)
- M_{acid} = Molarity of the acid (mol/L)
- W_{sample} = Weight of the sample (g)
- 78.11 = Molecular weight of **ethylenediamine monohydrate** (g/mol)
- 2 = Stoichiometric factor (2 moles of acid per mole of ethylenediamine)

Spectroscopic Analysis

The melting point can be determined using a standard capillary melting point apparatus or by differential scanning calorimetry (DSC) for higher accuracy.

Procedure (Capillary Method):

- Ensure the melting point apparatus is calibrated.

- Load a small, dry sample of **ethylenediamine monohydrate** into a capillary tube.
- Place the capillary tube in the melting point apparatus.
- Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
- Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

The refractive index is a measure of how light bends as it passes through the substance and is a useful parameter for identification and purity assessment.

Apparatus:

- Abbe Refractometer

Procedure:

- Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
- Ensure the prism surfaces are clean and dry.[\[19\]](#)
- Apply a few drops of the **ethylenediamine monohydrate** sample onto the lower prism.[\[19\]](#)
- Close the prisms and allow the sample to spread evenly.
- Adjust the light source and focus to obtain a sharp boundary between the light and dark fields in the eyepiece.[\[19\]](#)
- Align the boundary with the crosshairs and read the refractive index from the scale.[\[19\]](#)
- Record the temperature at which the measurement is taken, as refractive index is temperature-dependent.

^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure.

- ^1H NMR: The proton NMR spectrum of **ethylenediamine monohydrate** will show signals corresponding to the amine ($-\text{NH}_2$) and methylene ($-\text{CH}_2-$) protons. The presence of water

will also be evident.

- ^{13}C NMR: The carbon NMR spectrum will show a single signal for the two equivalent methylene carbons.

Spectra for ethylenediamine and its monohydrate are available in public databases such as PubChem and SpectraBase for comparison.[\[8\]](#)[\[9\]](#)

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for **ethylenediamine monohydrate** include:

- N-H stretching of the primary amine groups.
- C-H stretching of the methylene groups.
- N-H bending (scissoring) vibrations.
- C-N stretching vibrations.
- Broad O-H stretching from the water of hydration.

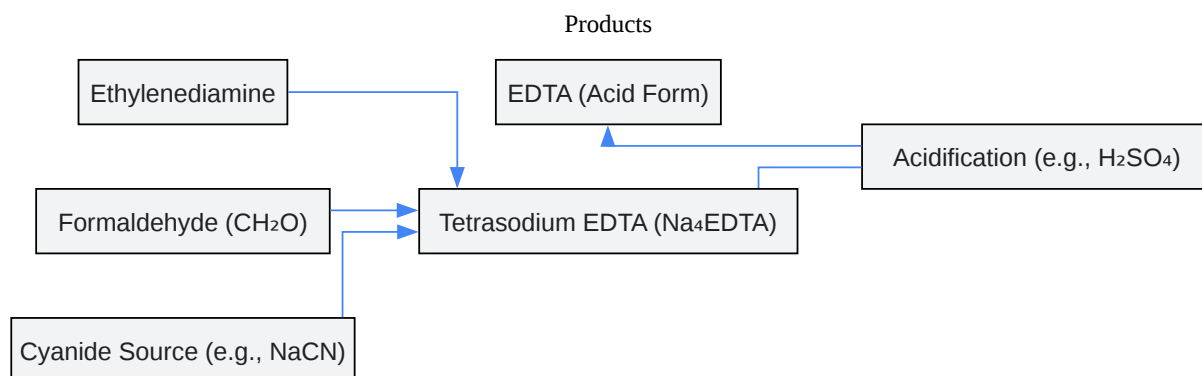
Reference spectra can be found in databases like the NIST Chemistry WebBook and SpectraBase.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Key Synthetic Pathways and Workflows

The following diagrams illustrate important synthetic applications of ethylenediamine.

Synthesis of EDTA

Ethylenediamine is a key precursor in the industrial synthesis of EDTA. The process involves the reaction of ethylenediamine with formaldehyde and a cyanide source.[\[13\]](#)[\[20\]](#)

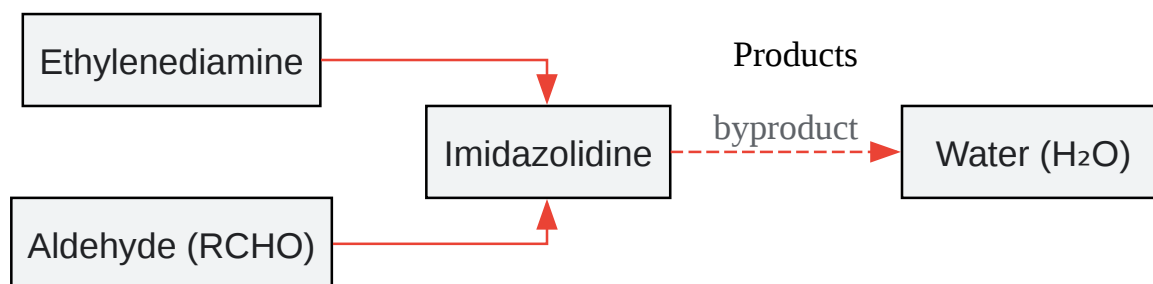


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Caption: Industrial synthesis pathway of EDTA from ethylenediamine.

Synthesis of Imidazolidines

Imidazolidines are five-membered heterocyclic compounds synthesized from the condensation reaction of ethylenediamine with aldehydes or ketones.[5]



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Caption: General reaction scheme for the synthesis of imidazolidines.

Safety and Handling

Ethylenediamine monohydrate is a corrosive substance that can cause severe skin burns and eye damage.[10][21] It is also harmful if swallowed or in contact with skin.[6][21] It is a flammable liquid and vapor.[10][21]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[10]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[10] Keep away from heat, sparks, and open flames.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][14]
- Disposal: Dispose of in accordance with local, state, and federal regulations.[10]

Conclusion

Ethylenediamine monohydrate is a fundamental chemical with a broad spectrum of applications in scientific research and industrial processes. A thorough understanding of its physical and chemical properties, underpinned by robust experimental methodologies, is essential for its safe and effective use. This guide provides the core information required by researchers, scientists, and drug development professionals to leverage the unique characteristics of this versatile compound in their work.

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